molecular formula C9H6F4O2 B2541689 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one CAS No. 1368374-66-6

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one

Cat. No.: B2541689
CAS No.: 1368374-66-6
M. Wt: 222.139
InChI Key: IZUDIRMSQZNJKP-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one is a fluorinated aromatic ketone with the molecular formula C9H6F4O2 and a molecular weight of 222.14 g/mol . This compound is characterized by the presence of trifluoromethyl and fluoro substituents on the aromatic ring, which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one typically involves the reaction of 2-fluoro-4-methoxybenzaldehyde with trifluoroacetic anhydride in the presence of a Lewis acid catalyst . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2-fluoro-4-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl and fluoro substituents enhance its lipophilicity and ability to interact with hydrophobic pockets in proteins and enzymes. This can lead to modulation of enzyme activity or receptor binding, influencing various biological processes .

Properties

IUPAC Name

2,2,2-trifluoro-1-(2-fluoro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O2/c1-15-5-2-3-6(7(10)4-5)8(14)9(11,12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZUDIRMSQZNJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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